1-Chloroisoquinoline-6-carbaldehyde
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Overview
Description
1-Chloroisoquinoline-6-carbaldehyde is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol It is a derivative of isoquinoline, featuring a chloro substituent at the first position and an aldehyde group at the sixth position
Preparation Methods
The synthesis of 1-Chloroisoquinoline-6-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro group. Subsequent formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 to introduce the aldehyde group .
Chemical Reactions Analysis
1-Chloroisoquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Major products formed from these reactions include 1-chloroisoquinoline-6-carboxylic acid, 1-chloroisoquinoline-6-methanol, and various substituted isoquinoline derivatives.
Scientific Research Applications
1-Chloroisoquinoline-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-6-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chloro group may facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
1-Chloroisoquinoline-6-carbaldehyde can be compared with other isoquinoline derivatives, such as:
- 6-Quinolinecarboxaldehyde
- 8-Hydroxy-2-quinolinecarboxaldehyde
- Isoquinoline-3-carbaldehyde
- 4-Isoquinolinecarboxaldehyde
- 2-Quinolinecarboxaldehyde
- 3-Quinolinecarboxaldehyde
- 4-Quinolinecarboxaldehyde
- Quinoline-7-carbaldehyde
- 2-Chloro-3-pyridinecarboxaldehyde
- 5-Thiazolecarboxaldehyde
Properties
IUPAC Name |
1-chloroisoquinoline-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSADBAYHQRKOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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